
tert-Butyl 3-fluoro-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-fluoro-4-hydroxybenzoate: is an organic compound characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyl group on a benzene ring. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification of 3-fluoro-4-hydroxybenzoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis involves similar esterification processes but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 3-fluoro-4-hydroxybenzoic acid.
Reduction: 3-fluoro-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Tert-Butyl 3-fluoro-4-hydroxybenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound serves as a fluorescent probe in biological studies, aiding in the visualization of cellular components and processes.
Medicine: It is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting various diseases.
Industry: In the chemical industry, it is employed as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through its interactions with biological molecules. The hydroxyl group can form hydrogen bonds, while the fluorine atom can influence the electronic properties of the molecule. These interactions can modulate biological pathways and molecular targets, making it useful in drug design and development.
Comparison with Similar Compounds
Tert-butyl 4-hydroxybenzoate
Tert-butyl 3-hydroxybenzoate
Tert-butyl 4-fluoro-3-hydroxybenzoate
Uniqueness: Tert-Butyl 3-fluoro-4-hydroxybenzoate is unique due to the presence of both fluorine and hydroxyl groups on the benzene ring, which provides distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLERIOCUGJBUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
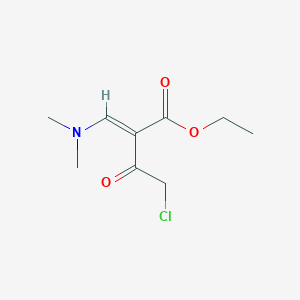
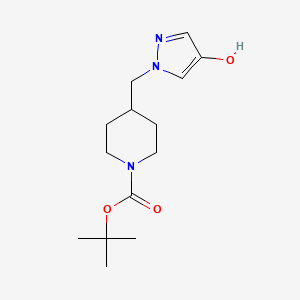
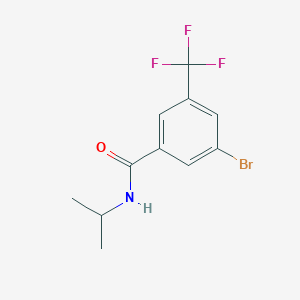

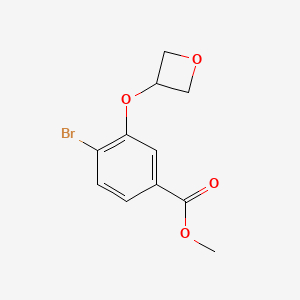
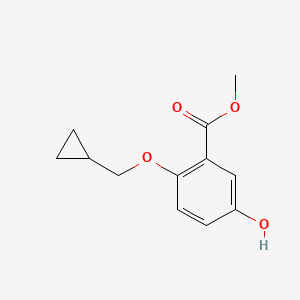
![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8134726.png)
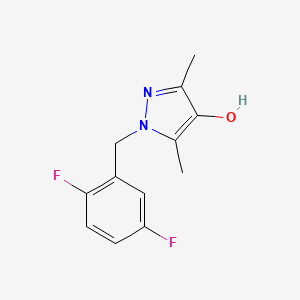
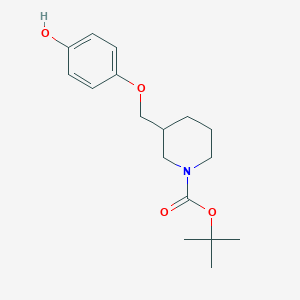
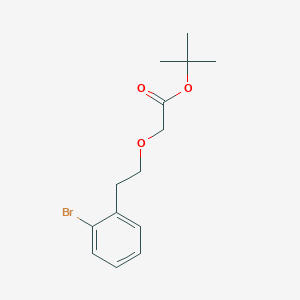

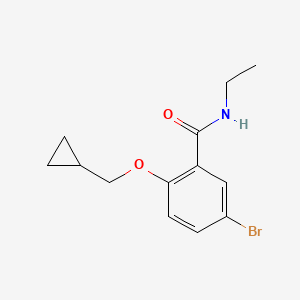
![(4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate](/img/structure/B8134754.png)
![3-[4-(2-Tert-butylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B8134757.png)
